7,8-Dihydro-6(5H)-ptéridinone

Vue d'ensemble

Description

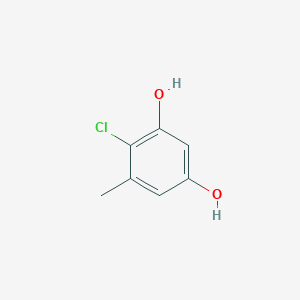

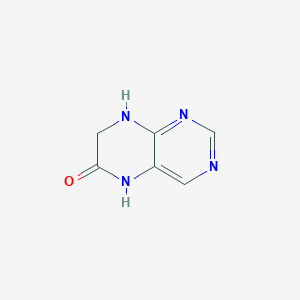

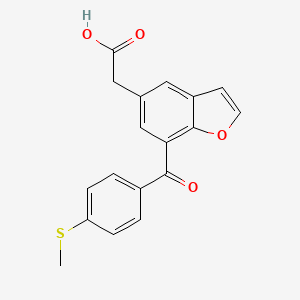

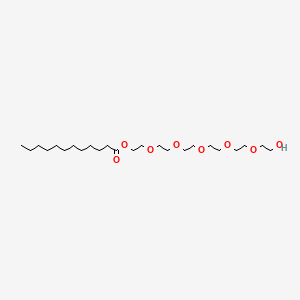

7,8-Dihydro-6(5H)-pteridinone is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7,8-Dihydro-6(5H)-pteridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dihydro-6(5H)-pteridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine

- Purification des enzymes: 7,8-Dihydro-6(5H)-ptéridinone a été utilisé dans la purification d'enzymes telles que la 7,8-dihydro-6-hydroxyméthylptérine pyrophosphokinase d'Escherichia coli, qui est cruciale pour diverses applications biochimiques .

- Recherche antimalarienne: Le composé fait partie de la voie de biosynthèse du folate chez Plasmodium falciparum et n'a pas d'orthologue dans le génome humain, ce qui en fait une cible pour le développement de médicaments antimalariens .

Chimie

- Synthèse d'inhibiteurs: Il sert de structure de base pour la modification d'inhibiteurs en chimie pharmaceutique, en particulier dans la synthèse de dérivés de thiopyrano[4,3-d]pyrimidine .

- Chimie hétérocyclique: Le composé est utilisé comme intermédiaire dans la synthèse de nouveaux hétérocycles, qui sont importants dans le développement de nouveaux produits pharmaceutiques .

Applications industrielles

Mécanisme D'action

Target of Action

The primary target of the compound 7,8-Dihydro-6(5H)-pteridinone is the enzyme 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) . This enzyme is part of the essential folate biosynthesis pathway in certain organisms, such as the malaria parasite Plasmodium falciparum . It’s worth noting that this enzyme has no orthologue in the human genome .

Mode of Action

The compound 7,8-Dihydro-6(5H)-pteridinone interacts with its target, the enzyme HPPK, by binding to it

Biochemical Pathways

The compound 7,8-Dihydro-6(5H)-pteridinone is involved in the folate biosynthesis pathway . This pathway is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-tRNA . The compound’s interaction with the enzyme HPPK affects this pathway, potentially disrupting these crucial biological processes .

Pharmacokinetics

Some compounds active against the enzyme hppk have shown good metabolic stability and low toxicity . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of 7,8-Dihydro-6(5H)-pteridinone’s action are largely dependent on its interaction with the enzyme HPPK. By interacting with this enzyme, the compound can disrupt the folate biosynthesis pathway, potentially leading to a deficiency in crucial biological molecules such as purines, pyrimidines, and amino acids .

Action Environment

The action, efficacy, and stability of 7,8-Dihydro-6(5H)-pteridinone can be influenced by various environmental factors. For instance, the reaction conditions for certain chemical reactions involving the compound were optimized under microwave irradiation . .

Analyse Biochimique

Biochemical Properties

7,8-Dihydro-6(5H)-pteridinone interacts with several enzymes and proteins. One such enzyme is 7,8-dihydroxymethylpterin-pyrophosphokinase (HPPK), which catalyzes the pyrophosphoryl transfer from ATP to 7,8-Dihydro-6(5H)-pteridinone . This reaction is part of the folate pathway, which is essential for the biosynthesis of purines, pyrimidines, and certain amino acids .

Cellular Effects

In cells, 7,8-Dihydro-6(5H)-pteridinone influences various processes. As a precursor in the folate pathway, it contributes to the synthesis of nucleic acids, impacting gene expression and cellular metabolism . The folate derivatives, which 7,8-Dihydro-6(5H)-pteridinone helps synthesize, are essential cofactors in these biosynthetic processes .

Molecular Mechanism

The molecular mechanism of 7,8-Dihydro-6(5H)-pteridinone primarily involves its conversion into folate derivatives. This process is catalyzed by the enzyme HPPK, which transfers a pyrophosphoryl group from ATP to 7,8-Dihydro-6(5H)-pteridinone . The resulting compound then undergoes further transformations in the folate pathway .

Metabolic Pathways

7,8-Dihydro-6(5H)-pteridinone is involved in the folate biosynthesis pathway . This pathway includes several enzymes and cofactors, with HPPK being one of the key enzymes . The metabolic flux or metabolite levels influenced by 7,8-Dihydro-6(5H)-pteridinone would be those associated with the folate pathway .

Subcellular Localization

The subcellular localization of 7,8-Dihydro-6(5H)-pteridinone is likely to be determined by the enzymes and pathways it is involved in. Given its role in the folate pathway, it may be localized in the compartments where this pathway is active

Propriétés

IUPAC Name |

7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1,3H,2H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYZVBUANICGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CN=CN=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343688 | |

| Record name | 7,8-dihydro-5H-pteridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-16-9 | |

| Record name | 7,8-dihydro-5H-pteridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 7,8-dihydropteridin-6(5H)-one derivatives and how do they influence their biological activity?

A: 7,8-Dihydropteridin-6(5H)-one derivatives are characterized by a bicyclic core structure with various substituents attached at different positions. These substituents significantly impact the compounds' biological activity, influencing their interactions with target proteins and their overall pharmacological profiles. For instance, research has shown that introducing specific substituents at the 2- and 8- positions of the 7,8-dihydropteridin-6(5H)-one scaffold can enhance its inhibitory activity against heat shock protein 90 (Hsp90) []. Similarly, modifications at the 5-position have been explored to modulate the potency and selectivity of these compounds as anticancer agents [].

Q2: Can you elaborate on the synthesis of 7,8-dihydropteridin-6(5H)-one derivatives?

A: Researchers have developed various synthetic approaches for 7,8-dihydropteridin-6(5H)-ones. One commonly employed method involves a one-pot SnAr-amidation cyclization reaction between 4-chloropyrimidin-5-amine and an amino acid like (S)-N-methylalanine []. This reaction efficiently forms the desired dihydropteridinone core with high optical purity. Further modifications can be introduced at different positions of the scaffold through subsequent synthetic steps. Alternative strategies include solid-phase synthesis [] and combined solution-phase and solid-phase approaches [], offering flexibility in introducing diverse substituents and generating libraries of analogs for structure-activity relationship studies.

Q3: How does GS-9620, a 7,8-dihydropteridin-6(5H)-one derivative, exert its antiviral effects without detectable systemic interferon-α?

A: GS-9620, a potent, orally bioavailable Toll-like receptor 7 (TLR7) agonist, demonstrates a unique pharmacological profile. Preclinical studies in mice and monkeys revealed that oral GS-9620 induces interferon-stimulated genes (ISGs) like OAS1 and MX1, indicative of an antiviral innate immune response []. Notably, this induction occurs without detectable levels of systemic interferon-α (IFN-α), differentiating it from conventional IFN-α therapies. This "presystemic" response is attributed to GS-9620's high intestinal absorption and localized activation of TLR7, likely in plasmacytoid dendritic cells within the gut-associated lymphoid tissue and/or the liver []. This localized activation effectively triggers an antiviral response without the systemic side effects associated with IFN-α.

Q4: Have any studies investigated the application of design of experiments (DoE) in optimizing the synthesis of 7,8-dihydropteridin-6(5H)-one derivatives?

A: Yes, researchers have successfully employed DoE to optimize the synthesis of 7,8-dihydropteridin-6(5H)-ones []. In a study focusing on the one-pot SnAr-amidation cyclization reaction, DoE analysis facilitated the optimization of five key reaction variables, including temperature, time, and reagent concentrations []. This optimization significantly improved the reaction conversion from 26% to 74% while reducing the reaction time and maintaining high optical purity of the desired product [].

Q5: How do modifications to the 7,8-dihydropteridin-6(5H)-one structure impact its interaction with specific protein targets, such as ALK and BRD4?

A: Researchers have explored structure-based design strategies to fine-tune the selectivity and potency of 7,8-dihydropteridin-6(5H)-one derivatives towards specific protein targets like anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) []. For example, modifying a known dual polo-like kinase (PLK)-1–BRD4 inhibitor by incorporating specific substituents led to a compound with enhanced ALK activity while significantly reducing PLK-1 activity, all while preserving BRD4 activity []. This example demonstrates the potential of rational design to optimize the interactions of these compounds with their intended protein targets, paving the way for developing more selective and effective therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B1619732.png)

![8-tert-butyl-1,4-dioxaspiro[4.5]decane](/img/structure/B1619740.png)

![1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE](/img/structure/B1619747.png)

![2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1619748.png)